molecular formula C11H15ClN2O B1518725 4-[(Cyclopropylamino)methyl]benzamide hydrochloride CAS No. 1172028-71-5

4-[(Cyclopropylamino)methyl]benzamide hydrochloride

Cat. No.: B1518725
CAS No.: 1172028-71-5
M. Wt: 226.7 g/mol
InChI Key: VSUFQFVTNUUXCW-UHFFFAOYSA-N
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Description

4-[(Cyclopropylamino)methyl]benzamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative is characterized by a cyclopropylamino methyl group at the para position of the benzene ring, a structural feature shared with compounds investigated for their potential as Lysine-Specific Demethylase 1 (LSD1) inhibitors . LSD1 is a key epigenetic regulator, and its inhibition represents a promising therapeutic strategy for a range of conditions, including neurodegenerative diseases such as Alzheimer's and Huntington's disease, as well as certain cancers . The cyclopropylamine moiety is often a critical pharmacophore in potent and selective LSD1 inhibitors, making this compound a valuable building block for developing novel bioactive molecules and probing epigenetic mechanisms . Beyond its potential in epigenetics, the structural framework of this compound suggests wider applicability in chemical biology and drug discovery. The benzamide core is a privileged structure in pharmaceuticals, frequently found in molecules with diverse biological activities. Researchers can utilize this compound as a key intermediate in synthesizing more complex target molecules or for conducting structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient for handling in various experimental settings . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-11(14)9-3-1-8(2-4-9)7-13-10-5-6-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUFQFVTNUUXCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(Cyclopropylamino)methyl]benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylamino group attached to a benzamide core , which contributes to its unique biological properties. The molecular formula for this compound is C11H14ClN2C_{11}H_{14}ClN_2 with a molecular weight of approximately 224.7 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

PropertyValue
Molecular FormulaC11H14ClN2C_{11}H_{14}ClN_2
Molecular Weight224.7 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The mechanism of action for this compound is believed to involve its interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain kinases, particularly those involved in cancer pathways, such as c-Abl and other receptor tyrosine kinases (RTKs) .

Target Interactions

  • c-Abl Kinase : The compound has shown promising results as an inhibitor of c-Abl, which plays a crucial role in various cellular processes and is implicated in neurodegenerative diseases .
  • Receptor Tyrosine Kinases : It has demonstrated inhibitory activity against multiple RTKs, which are critical in cancer progression .

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of leukemia cells at low micromolar concentrations .

Table: Cytotoxicity Data

Cell LineIC50 (µM)
K562 (Leukemia)3.5
Ba/F3 (BCR-ABL)2.1
MDA-MB-231 (Breast Cancer)4.0

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the cyclopropyl group and the benzamide moiety can significantly affect the compound's potency and selectivity. For instance, the introduction of different substituents on the benzene ring has been shown to enhance its inhibitory activity against specific kinases .

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective potential of derivatives of benzamide compounds similar to this compound. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting their therapeutic potential in neurodegenerative diseases like Parkinson's disease .

Case Study 2: Cancer Treatment

In another study focusing on various benzamide derivatives, researchers found that certain analogs exhibited potent anticancer activity by effectively inhibiting tumor growth in vivo models. The study concluded that compounds with similar structural features could serve as leads for developing new anticancer therapies .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of 4-[(Cyclopropylamino)methyl]benzamide typically involves the direct condensation of benzoic acids with amines. A notable method includes using ultrasonic irradiation in conjunction with Lewis acidic ionic liquids, which enhances yield while maintaining eco-friendly conditions.

Chemical Structure:

  • Molecular Formula: C11H14N2O·HCl
  • Molecular Weight: Approximately 226.7 g/mol

Chemical Reactivity:
This compound can undergo various chemical reactions:

  • Oxidation: Can yield carboxylic acids.
  • Reduction: Can produce amines.
  • Substitution Reactions: May lead to various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-[(Cyclopropylamino)methyl]benzamide hydrochloride has several significant applications:

  • Medicinal Chemistry:
    • It serves as a reference standard in pharmaceutical testing.
    • Ongoing research focuses on its potential as a precursor in drug development, particularly for cancer therapies.
  • Biological Studies:
    • Investigated for its interactions with various biomolecules, including enzymes and receptors.
    • Preliminary studies suggest it may inhibit specific enzymes involved in cancer pathways, indicating potential use as an anticancer agent.
  • Industrial Applications:
    • Used in the production of various industrial chemicals and materials due to its unique chemical properties.

Inhibition Studies

Research indicates that 4-[(Cyclopropylamino)methyl]benzamide may selectively inhibit certain kinases involved in cancer pathways. For instance, similar benzamide derivatives have shown promise in targeting specific kinase activities associated with tumor growth.

Binding Affinity Studies

Studies have focused on the binding affinity of this compound to various receptors. Understanding these interactions is crucial for elucidating its therapeutic potential.

Therapeutic Applications

The unique structural features of 4-[(Cyclopropylamino)methyl]benzamide may enhance bioactivity compared to other benzamide derivatives. Investigations are ongoing regarding its efficacy in treating neurological disorders and cancers .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs, their molecular features, and similarity scores derived from and :

Compound Name Molecular Formula Key Structural Features Similarity Score Reference
4-Methylbenzimidamide hydrochloride C₈H₁₁ClN₂ Benzamide core; methyl substituent at 4-position 1.00
3-Methylbenzimidamide hydrochloride C₈H₁₁ClN₂ Benzamide core; methyl substituent at 3-position 1.00
Ethyl 4-(cyclopropylamino)butanoate C₉H₁₇NO₂ Cyclopropylamino group; ester functionality 0.53
Morpholine-2-carbonitrile hydrochloride C₅H₈ClN₃O Morpholine ring; nitrile group 0.60
Benzenecarboximidamide hydrochloride hydrate C₇H₉ClN₂·H₂O Unsubstituted benzamide; hydrate form 0.97
Key Observations:

Substituent Effects: The cyclopropylamino group in the target compound introduces steric and electronic effects distinct from methyl or morpholine substituents. This may influence binding affinity in biological systems compared to 4-Methylbenzimidamide hydrochloride . The hydrochloride salt enhances aqueous solubility relative to non-ionic analogs like Ethyl 4-(cyclopropylamino)butanoate .

Similarity Scores :

  • High similarity (1.00) for methyl-substituted benzimidamides suggests comparable pharmacological targets (e.g., enzyme inhibition) .
  • Lower scores (0.53–0.60) for morpholine and ester derivatives highlight functional group disparities impacting reactivity or bioavailability .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Stability:
  • 4-(Dimethylamino)benzohydrazide (): Forms N-H···O hydrogen bonds, stabilizing its crystal lattice. The dimethylamino group participates in weak C-H···π interactions .
Lattice Energy:
  • Computational studies on 4-(Dimethylamino)benzohydrazide estimate lattice energies of ~150 kJ/mol, driven by hydrogen-bond networks . The bulkier cyclopropyl group in the target compound could lower lattice energy due to steric hindrance.

Pharmacological and Toxicological Considerations

Activity Profiles:
  • Benzimidamide Hydrochlorides (): Known as trypsin inhibitors or protease ligands. The target compound’s cyclopropyl group may enhance lipophilicity, improving membrane permeability over 4-Methylbenzimidamide hydrochloride .
  • Morpholine Derivatives (): Often exhibit CNS activity due to blood-brain barrier penetration. The absence of a morpholine ring in the target compound may limit such effects .
Toxicity:
  • Limited toxicological data exist for cyclopropylamino-containing compounds.

Preparation Methods

Synthesis of the Benzamide Intermediate

The benzamide scaffold is commonly prepared by the reaction of 4-(aminomethyl)benzoic acid or its derivatives with cyclopropylamine or via coupling of 4-(chloromethyl)benzamide with cyclopropylamine.

  • Amide bond formation is often achieved using carbodiimide coupling agents such as N,N’-diisopropylcarbodiimide (DIC) in the presence of additives like N-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group, facilitating amide bond formation under mild conditions at room temperature.
Step Reagents/Conditions Outcome
1 4-(aminomethyl)benzoic acid + DIC + HOBt Activated intermediate
2 Addition of cyclopropylamine Formation of benzamide
3 Purification (recrystallization/HPLC) Pure benzamide intermediate

Introduction of the Cyclopropylamino Methyl Group

Two main approaches are used:

  • Reductive amination : Reacting 4-formylbenzamide or 4-(formylmethyl)benzamide with cyclopropylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to form the secondary amine linkage.
  • Nucleophilic substitution : Using 4-(chloromethyl)benzamide or 4-(bromomethyl)benzamide as electrophiles reacting with cyclopropylamine under basic conditions to substitute the halogen with the cyclopropylamino group.
Method Key Reagents Conditions Yield & Purity Notes
Reductive amination 4-formylbenzamide + cyclopropylamine + NaBH3CN Room temp, mild acidic pH High selectivity, moderate yield
Nucleophilic substitution 4-(chloromethyl)benzamide + cyclopropylamine + base Reflux or elevated temp Potential for side reactions; purification needed

Formation of Hydrochloride Salt

The free base of 4-[(Cyclopropylamino)methyl]benzamide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by reaction with hydrochloric acid in an appropriate solvent such as ethanol or ether.

  • This step improves the compound’s stability and water solubility, which is essential for biological applications.
Step Reagents/Conditions Result
1 Free base + HCl (gas or solution) Formation of hydrochloride salt
2 Recrystallization from ethanol or ether Pure hydrochloride salt crystals

Representative Experimental Procedure (Literature-Based)

A typical synthetic route adapted from related benzamide syntheses is as follows:

  • Activation of 4-(aminomethyl)benzoic acid : Dissolve 4-(aminomethyl)benzoic acid (1 equiv) in dichloromethane, add DIC (1.5 equiv) and HOBt (1.5 equiv), stir at room temperature for 1 hour.
  • Coupling with cyclopropylamine : Add cyclopropylamine (1.2 equiv) dropwise, stir for 10 hours at room temperature.
  • Workup : Concentrate under reduced pressure, extract with ethyl acetate, wash with water and brine, dry over sodium sulfate.
  • Purification : Recrystallize from methanol or purify by preparative HPLC.
  • Hydrochloride salt formation : Dissolve purified free base in ethanol, bubble HCl gas or add HCl solution, stir to precipitate hydrochloride salt, filter and dry.

Data Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Advantages Challenges/Notes
Amide bond formation DIC/HOBt coupling at room temp Mild, high yield Requires moisture control
Cyclopropylamino group introduction Reductive amination or nucleophilic substitution Selective amine formation Reductive amination preferred for purity
Hydrochloride salt formation HCl gas or HCl in ethanol Improves solubility and stability Requires careful handling of HCl

Research Findings and Optimization Notes

  • Coupling reagents : Use of DIC and HOBt is preferred due to minimized side reactions and high coupling efficiency.
  • Reductive amination is favored over nucleophilic substitution because it offers better control over the formation of the secondary amine without over-alkylation or side reactions [general organic synthesis principles].
  • Reaction temperatures : Room temperature conditions are sufficient for coupling and amination steps, reducing energy consumption and avoiding decomposition.
  • Purification : Recrystallization from methanol or preparative HPLC yields high-purity products suitable for biological testing.
  • Salt formation : Hydrochloride salt formation is critical for enhancing compound stability and bioavailability.

Q & A

Q. Which computational methods predict metabolic pathways and potential toxicity of this benzamide derivative?

  • Methodological Answer: Use ADMET Predictor™ or MetaCore™ to simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation). Identify toxicophores (e.g., reactive quinone intermediates) via Derek Nexus. Validate predictions with in vitro hepatocyte assays and Ames tests for mutagenicity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(Cyclopropylamino)methyl]benzamide hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.